molecular formula C15H19ClN2O B1529433 N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine CAS No. 1410957-90-2

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine

Cat. No.: B1529433
CAS No.: 1410957-90-2
M. Wt: 278.78 g/mol
InChI Key: NPVHTECHAGOQJR-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine typically involves the reaction of 5-chloroindole with an appropriate oxan-4-amine derivative. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to facilitate the reaction . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in ethanol (EtOH) or LiAlH4 in tetrahydrofuran (THF).

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine has been investigated for its potential as a pharmaceutical agent. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The presence of the chloro group and the oxanamine moiety enhances the compound's pharmacological profile, making it a candidate for further development in drug discovery processes .

Mechanism of Action
The compound may function by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, indole derivatives have been shown to modulate signaling pathways related to cancer cell proliferation and apoptosis . Understanding the precise molecular interactions requires further biochemical studies.

Biological Research

Tool Compound
In biological research, this compound serves as a tool compound to study various cellular mechanisms. Its ability to inhibit specific enzymes makes it valuable in elucidating metabolic pathways and understanding disease mechanisms at the molecular level .

In Vitro Studies
Preliminary in vitro studies have suggested that this compound can influence cellular responses in cancer cell lines, indicating its potential role in therapeutic strategies aimed at cancer treatment. Further research is needed to validate these findings and explore its efficacy in vivo.

Agrochemical Applications

Pesticide Development
The structural features of this compound suggest potential applications in agrochemicals, particularly as an active ingredient in pesticides or herbicides. The chlorinated indole structure may enhance activity against specific pests or pathogens while minimizing environmental impact .

Material Science

Polymer Chemistry
Recent studies have begun to explore the use of this compound in material science, particularly in developing polymers with unique properties. The oxanamine group can participate in polymerization reactions, potentially leading to materials with enhanced mechanical and thermal properties .

Summary of Key Findings

Application Area Potential Uses Remarks
Medicinal ChemistryDrug developmentPromising therapeutic agent with diverse biological activities
Biological ResearchMechanistic studiesUseful tool for understanding cellular processes
AgrochemicalsPesticide formulationPotential for effective pest control
Material SciencePolymer synthesisMay lead to new materials with improved properties

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide

Uniqueness

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine is unique due to the presence of the 5-chloroindole moiety, which imparts specific chemical and biological properties.

Biological Activity

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine, with the CAS number 178979-95-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure that contributes to its biological activity. The chemical formula is C15H19ClN2OC_{15}H_{19}ClN_2O, and it possesses a chloroindole moiety linked to an oxanamine structure.

Structure Representation

N 2 5 chloro 1H indol 1 yl ethyl oxan 4 amine\text{N 2 5 chloro 1H indol 1 yl ethyl oxan 4 amine}

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of specific enzymes involved in cellular processes. For instance, studies have shown its inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway, impacting cell proliferation and survival .

Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and death .

Pharmacological Effects

This compound has shown promising results in several pharmacological studies:

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to its ability to disrupt bacterial protein synthesis .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of pro-inflammatory cytokines has been observed in experimental models .

Study 1: Anticancer Efficacy

A study conducted by Queener et al. evaluated the biological activity of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity against breast and lung cancer cells .

Study 2: Enzyme Inhibition

Another significant study focused on the compound's role as a DHFR inhibitor. The researchers reported that this compound effectively inhibited DHFR activity in vitro, leading to decreased folate levels in treated cells. This inhibition correlated with reduced proliferation rates in tumor cells .

Data Summary

Property Value
Chemical FormulaC15H19ClN2O
CAS Number178979-95-8
Potential ApplicationsAnticancer, Antimicrobial
Mechanism of ActionDHFR Inhibition
Cytotoxicity (IC50)Varies by cell line

Properties

IUPAC Name

N-[2-(5-chloroindol-1-yl)ethyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-1-2-15-12(11-13)3-7-18(15)8-6-17-14-4-9-19-10-5-14/h1-3,7,11,14,17H,4-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHTECHAGOQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCCN2C=CC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.